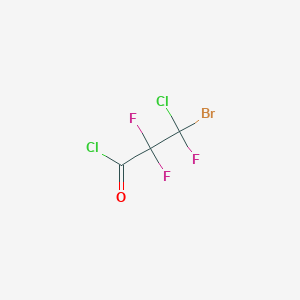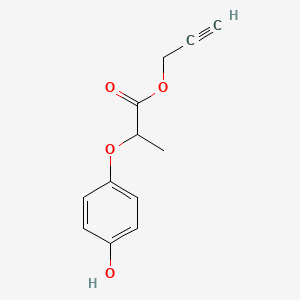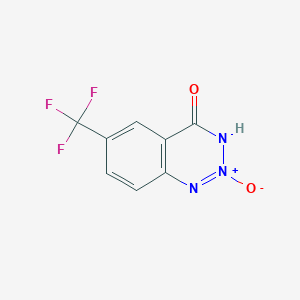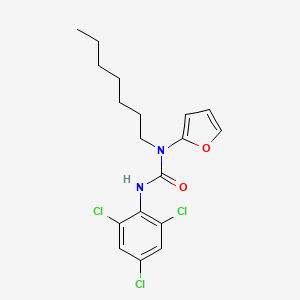
N-Furan-2-yl-N-heptyl-N'-(2,4,6-trichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a furan ring, a heptyl chain, and a trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea typically involves the reaction of furan-2-yl isocyanate with heptylamine and 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated phenyl derivatives.
Substitution: The heptyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Various substituted heptyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptylfuran: A compound with a similar furan ring and heptyl chain but lacking the trichlorophenyl group.
Furan-2-ylmethanethiol: Contains a furan ring but differs in the presence of a thiol group instead of a urea derivative.
2-(2-Nitrovinyl)furan: Features a furan ring with a nitrovinyl group, differing significantly in structure and reactivity.
Uniqueness
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea is unique due to the combination of its furan ring, heptyl chain, and trichlorophenyl group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88467-94-1 |
|---|---|
Fórmula molecular |
C18H21Cl3N2O2 |
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-1-heptyl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C18H21Cl3N2O2/c1-2-3-4-5-6-9-23(16-8-7-10-25-16)18(24)22-17-14(20)11-13(19)12-15(17)21/h7-8,10-12H,2-6,9H2,1H3,(H,22,24) |
Clave InChI |
NTYXLLWDIQECGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(C1=CC=CO1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


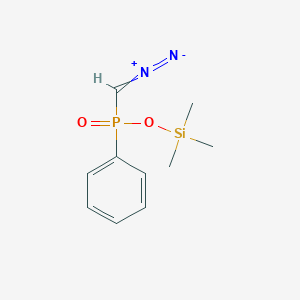
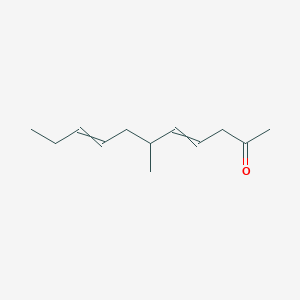
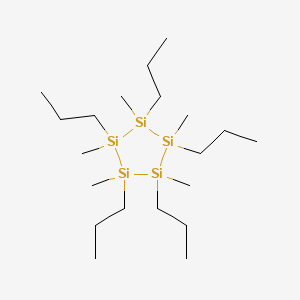
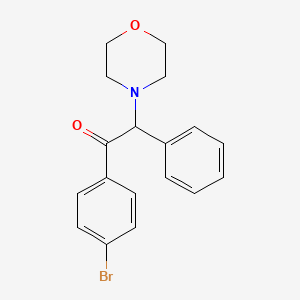
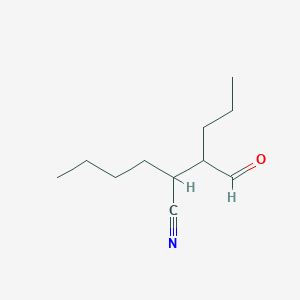

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)

